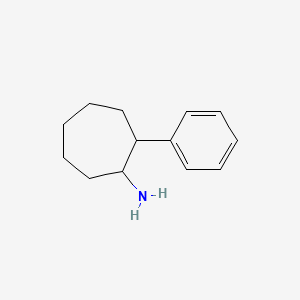

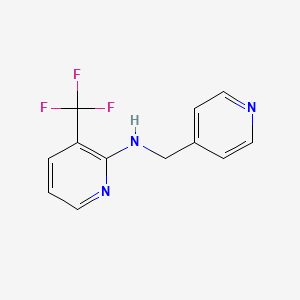

2-Phenylcycloheptan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Chemical Amide Synthesis

The compound is utilized in efficient methods for direct amide bond synthesis between carboxylic acids and amines, playing a crucial role in peptide synthesis. The process involves (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst and is effective for a wide range of substrates including α-hydroxyl, aromatic, heteroaromatic acids, and various types of amines. This methodology is particularly notable for its ability to couple N-Boc-protected amino acids with minimal racemization, marking a significant advancement in peptide synthesis (Tharwat Mohy El Dine et al., 2015).

Ortho-Substituent Effects in Catalysis

A study on 2,4-Bis(trifluoromethyl)phenylboronic acid highlighted its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines. The ortho-substituent of the boronic acid plays a vital role in the mechanism, preventing the coordination of amines to the boron atom of the active species, which enhances the amidation process. This catalyst is also instrumental in α-dipeptide synthesis (Ke Wang et al., 2018).

Chemical Synthesis and Characterization

Synthesis of N-Substituted-Nortropinones

A double Michael addition method was developed for the synthesis of new optically active N-substituted-nortropinones. This method is useful for CD (Circular Dichroism) research and includes various N-substituents like N-alkyl, N-aralkyl, N-cycloalkyl, N-carboalkoxyalkyl, and N-aryl-nortropinones. The structures of these compounds were confirmed through NMR and mass spectra, providing insights into their potential applications in conformational analysis and other fields (Y. Kashman & S. Cherkez, 1972).

Applications in Antimicrobial and Antiviral Research

Antimicrobial Activity of Novel Compounds

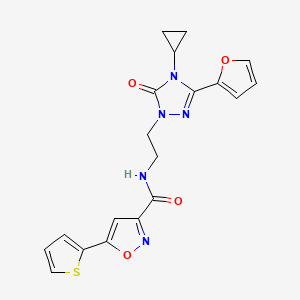

Research into novel amino acid coupled triazoles revealed a promising one-pot synthesis method. These compounds were synthesized from amino acid esters and azides, and their structural elucidation was detailed. Moreover, some of these products were screened for their antimicrobial activity, highlighting the potential therapeutic applications of these synthesized compounds (S. E. El Rayes, 2010).

Properties

IUPAC Name |

2-phenylcycloheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXYJVGOKDPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)

![Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2585431.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)